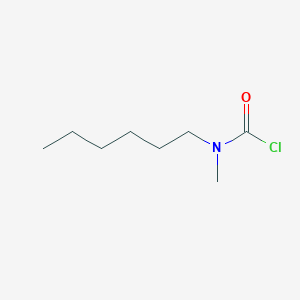

N-hexyl-N-methylcarbamoyl chloride

Description

Properties

Molecular Formula |

C8H16ClNO |

|---|---|

Molecular Weight |

177.67 g/mol |

IUPAC Name |

N-hexyl-N-methylcarbamoyl chloride |

InChI |

InChI=1S/C8H16ClNO/c1-3-4-5-6-7-10(2)8(9)11/h3-7H2,1-2H3 |

InChI Key |

OBPRZLTWBJYCTI-UHFFFAOYSA-N |

SMILES |

CCCCCCN(C)C(=O)Cl |

Canonical SMILES |

CCCCCCN(C)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-hexyl-N-methylcarbamoyl chloride (CAS 58965-42-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hexyl-N-methylcarbamoyl chloride, with CAS number 58965-42-7, is a chemical intermediate belonging to the class of N,N-disubstituted carbamoyl chlorides. While specific research on this particular molecule is limited, its structural class is of significant interest in organic synthesis and medicinal chemistry. Carbamoyl chlorides are versatile reagents for the introduction of the carbamoyl moiety, a key functional group in numerous biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive overview of this compound, including its chemical properties, probable synthesis methodologies, and potential applications, drawing upon data from analogous compounds where specific information is unavailable.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. For comparative purposes, experimental data for the closely related N-ethyl-N-methylcarbamoyl chloride is also presented.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO | PubChem[1] |

| Molecular Weight | 177.67 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58965-42-7 | PubChem[1] |

| Canonical SMILES | CCCCCCN(C)C(=O)Cl | PubChem[1] |

| InChI | InChI=1S/C8H16ClNO/c1-3-4-5-6-7-10(2)8(9)11/h3-7H2,1-2H3 | PubChem[1] |

| Computed XLogP3 | 3.1 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 5 | PubChem[1] |

Table 2: Comparative Properties of N-ethyl-N-methylcarbamoyl chloride (CAS 42252-34-6)

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | PubChem[2] |

| Molecular Weight | 121.57 g/mol | Santa Cruz Biotechnology[3] |

| Boiling Point | 165.1 °C at 760 mmHg | LookChem[4] |

| Density | 1.101 g/cm³ | LookChem[4] |

| Refractive Index | 1.441 | LookChem[4] |

| Flash Point | 53.7 °C | LookChem[4] |

| Purity | ≥98% | Santa Cruz Biotechnology[3] |

Synthesis of N,N-Dialkylcarbamoyl Chlorides

The synthesis of N,N-dialkylcarbamoyl chlorides is typically achieved by the reaction of a secondary amine with phosgene or a phosgene equivalent like diphosgene or triphosgene.[5] These methods are well-established for producing a wide range of carbamoyl chlorides.

General Synthetic Workflow

A general workflow for the synthesis of a N,N-dialkylcarbamoyl chloride, such as this compound, involves the reaction of the corresponding secondary amine (N-hexyl-N-methylamine) with a phosgenating agent in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: General workflow for the synthesis of N,N-dialkylcarbamoyl chlorides.

Experimental Protocol (Adapted from General Procedures)

The following is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for similar compounds.[6]

Materials:

-

N-hexyl-N-methylamine

-

Triphosgene (or a solution of phosgene)

-

Anhydrous dichloromethane (or toluene)

-

Triethylamine (or sodium bicarbonate)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of N-hexyl-N-methylamine in anhydrous dichloromethane. The flask is cooled to 0-5 °C in an ice bath.

-

Addition of Phosgenating Agent: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred amine solution, maintaining the temperature below 10 °C.

-

Base Addition: A solution of triethylamine in anhydrous dichloromethane is then added dropwise, ensuring the temperature remains between 10-15 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 2-3 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Reactivity and Applications

Carbamoyl chlorides are reactive electrophiles at the carbonyl carbon and are valuable intermediates in organic synthesis.

General Reactivity

The primary reactivity of N,N-dialkylcarbamoyl chlorides involves nucleophilic acyl substitution, where the chloride is displaced by a nucleophile.

Caption: General reactivity of N,N-dialkylcarbamoyl chlorides with various nucleophiles.

Applications in Drug Development and Medicinal Chemistry

The carbamate functional group is a key structural motif in many approved drugs and is widely used in medicinal chemistry.[7][8][9] Carbamates can act as peptide bond surrogates, improving the metabolic stability and cell permeability of drug candidates.[8][9] N,N-disubstituted carbamoyl chlorides, such as this compound, serve as essential building blocks for the synthesis of these carbamate-containing molecules.

While no specific signaling pathways involving this compound have been reported, its derivatives could potentially be designed to interact with a variety of biological targets where a carbamate linkage is desired for optimal binding or pharmacokinetic properties. For instance, carbamates are found in drugs targeting enzymes like acetylcholinesterase.

Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Reference |

| ¹H NMR | Signals corresponding to the hexyl chain protons (e.g., a triplet for the terminal methyl group, multiplets for the methylene groups) and a singlet for the N-methyl group. Protons alpha to the nitrogen will be deshielded. | [10] |

| ¹³C NMR | A signal for the carbonyl carbon in the range of 160-180 ppm. Signals for the carbons of the hexyl chain and the N-methyl group. | [11] |

| IR Spectroscopy | A strong carbonyl (C=O) stretching absorption in the region of 1750-1820 cm⁻¹. | [11][12] |

| Mass Spectrometry | The molecular ion peak may be observed. A prominent fragment would be the acylium ion [M-Cl]⁺. | [13] |

Safety and Handling

Carbamoyl chlorides as a class are considered hazardous chemicals. They are typically corrosive, moisture-sensitive, and can be harmful if swallowed, inhaled, or in contact with skin.

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Store in a cool, dry, and well-ventilated area under an inert atmosphere.

For N-ethyl-N-methylcarbamoyl chloride, specific hazard statements include: May be corrosive to metals, Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, and Causes serious eye damage.[2] Similar hazards should be assumed for this compound in the absence of specific data.

Conclusion

This compound is a potentially valuable, yet understudied, chemical intermediate. Its utility lies in its ability to act as a precursor to N-hexyl-N-methyl carbamates, which may have applications in the development of new pharmaceuticals and other bioactive molecules. While specific experimental data for this compound is scarce, established synthetic and characterization methods for N,N-dialkylcarbamoyl chlorides provide a solid framework for its preparation and use in a research setting. As with all carbamoyl chlorides, appropriate safety precautions must be strictly followed during its handling and use. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in organic and medicinal chemistry.

References

- 1. This compound | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N-Ethyl-N-methylcarbamoyl chloride|lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physical Properties of N-hexyl-N-methylcarbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of N-hexyl-N-methylcarbamoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide combines computed data with general characteristics of carbamoyl chlorides to offer a thorough understanding for research and drug development applications.

Core Physical Properties

This compound is a chemical compound with the molecular formula C₈H₁₆ClNO. As a member of the carbamoyl chloride family, it is expected to be a reactive compound, susceptible to hydrolysis. The physical properties of this compound are crucial for its handling, application in synthesis, and for safety considerations.

Data Presentation

The following table summarizes the available quantitative data for this compound. The majority of the specific values are computed properties sourced from the PubChem database.

| Property | Value | Source |

| Molecular Weight | 177.67 g/mol | PubChem[1] |

| Molecular Formula | C₈H₁₆ClNO | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Exact Mass | 177.0920418 g/mol | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in nonpolar organic solvents (general characteristic of carbamoyl chlorides)[2] | General chemical literature |

Note: XLogP3 is a computed octanol-water partition coefficient, which indicates the lipophilicity of a compound. A value of 3.1 suggests that this compound is significantly more soluble in lipids and non-polar solvents than in water.

Experimental Protocols

Due to the lack of specific published experimental protocols for determining the physical properties of this compound, the following are generalized methods for liquids, adapted with safety precautions pertinent to reactive acyl chlorides.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a reactive compound like a carbamoyl chloride, this procedure must be conducted in a moisture-free environment.

-

Apparatus: A micro-distillation apparatus or a setup for boiling point determination under reduced pressure, heating mantle, thermometer, and an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

Assemble the distillation apparatus in a fume hood, ensuring all glassware is thoroughly dried.

-

Place a small, precisely measured volume of this compound into the distillation flask along with a boiling chip.

-

Introduce an inert atmosphere into the apparatus.

-

Begin gentle heating.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed. For accuracy, the thermometer bulb should be positioned just below the side arm of the distillation head.

-

If the compound is suspected to decompose at its atmospheric boiling point, the determination should be performed under reduced pressure and the result extrapolated to atmospheric pressure.

-

2. Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

-

Apparatus: A pycnometer (a flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a temperature-controlled water bath to allow it to reach thermal equilibrium.

-

Carefully remove any excess liquid from the capillary opening.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Determination of Solubility

Solubility is typically determined by the shake-flask method. Given that carbamoyl chlorides react with water, solubility determination should focus on organic solvents.

-

Apparatus: A series of vials, a constant temperature shaker, and an analytical method for determining the concentration of the solute (e.g., GC or HPLC).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vials to prevent solvent evaporation and reaction with atmospheric moisture.

-

Place the vials in a constant temperature shaker and agitate until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solute to settle.

-

Carefully extract a sample of the supernatant.

-

Dilute the sample and analyze its concentration using a pre-calibrated analytical method.

-

Mandatory Visualization

The following diagram illustrates the logical relationship between the fundamental physical properties of a chemical compound.

Caption: Interrelation of key physical and chemical properties.

References

N-Hexyl-N-methylcarbamoyl Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a generalized synthesis protocol for N-hexyl-N-methylcarbamoyl chloride. Due to a lack of extensive published experimental data for this specific compound, this document primarily relies on computed data from established chemical databases and general synthetic methodologies for analogous compounds.

Molecular Structure and Identification

This compound is a chemical compound belonging to the carbamoyl chloride class. These compounds are characterized by a carbonyl group double-bonded to an oxygen atom and single-bonded to a chlorine atom and a nitrogen atom. In this specific molecule, the nitrogen is substituted with a hexyl group and a methyl group.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₁₆ClNO | PubChem[1] |

| CAS Number | 58965-42-7 | PubChem[1] |

| Canonical SMILES | CCCCCCN(C)C(=O)Cl | PubChem[1] |

| InChI Key | OBPRZLTWBJYCTI-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Quantitative physicochemical data for this compound is primarily based on computational models. These predicted properties offer valuable insights into the compound's behavior and characteristics.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 177.67 | g/mol | PubChem[1] |

| Monoisotopic Mass | 177.0920418 | Da | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] | |

| Topological Polar Surface Area | 20.3 | Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] | |

| Rotatable Bond Count | 5 | PubChem[1] | |

| Hydrogen Bond Donor Count | 0 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Experimental Protocols: Synthesis

The proposed synthesis of this compound would proceed via the reaction of N-hexyl-N-methylamine with triphosgene in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Materials and Reagents

-

N-hexyl-N-methylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM) or toluene

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

General Synthetic Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with a solution of N-hexyl-N-methylamine in an anhydrous solvent (e.g., dichloromethane or toluene).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Base: A non-nucleophilic base (1.1 equivalents) is added dropwise to the stirred solution of the amine.

-

Addition of Phosgene Equivalent: A solution of triphosgene (0.34 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. The reaction is highly exothermic and the addition should be slow to control the temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Workup:

-

The reaction mixture is filtered to remove the hydrochloride salt of the base.

-

The filtrate is washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: The solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Safety Precautions

-

The reaction should be performed in a well-ventilated fume hood.

-

Triphosgene is a toxic substance and should be handled with extreme care. It is a source of phosgene, a highly toxic gas.[4]

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosgene is corrosive and reacts with water.[5][6] All glassware must be thoroughly dried before use.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-alkyl-N-methylcarbamoyl chlorides using a phosgene equivalent.

Caption: General workflow for synthesizing N-alkyl-N-methylcarbamoyl chlorides.

References

- 1. This compound | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triphosgene - Wikipedia [en.wikipedia.org]

- 5. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phosgene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity and reaction mechanisms of N-hexyl-N-methylcarbamoyl chloride. Drawing upon established principles and data from analogous N,N-dialkylcarbamoyl chlorides, this document details the factors governing its behavior in various chemical environments, outlines experimental protocols for its study, and presents quantitative data to inform its application in research and development.

Introduction

This compound is a disubstituted carbamoyl chloride, a class of compounds that serve as important intermediates in organic synthesis, particularly in the preparation of carbamates, ureas, and other derivatives of biological and pharmaceutical interest.[1][2] The reactivity of the carbamoyl chloride functional group is characterized by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The nature of the N-substituents, in this case, a hexyl and a methyl group, influences the steric and electronic environment of the reactive center, thereby modulating its reactivity.

General Reactivity

The primary mode of reaction for this compound involves nucleophilic acyl substitution at the carbonyl carbon, leading to the displacement of the chloride ion.[1] Common reactions include:

-

Hydrolysis: Reaction with water yields the unstable N-hexyl-N-methylcarbamic acid, which readily decarboxylates to form N-hexyl-N-methylamine and carbon dioxide.[2]

-

Alcoholysis: Reaction with alcohols produces stable N,N-disubstituted carbamate esters.[2]

-

Aminolysis: Reaction with primary or secondary amines yields substituted ureas.[2]

These reactions are fundamental to the synthetic utility of this compound.

Reaction Mechanisms

The mechanism of nucleophilic substitution for N,N-dialkylcarbamoyl chlorides is highly dependent on the nature of the nucleophile and the solvent. Two primary pathways are generally considered: a unimolecular S_N1-like mechanism and a bimolecular addition-elimination mechanism.[1][3]

Solvolysis (S_N1-like Mechanism)

In solvolysis reactions, where the solvent acts as the nucleophile, N,N-dialkylcarbamoyl chlorides typically proceed through a unimolecular, S_N1-like mechanism.[1][3] This pathway involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. This intermediate is then rapidly captured by the solvent.

The stability of the carbamoyl cation is enhanced by the electron-donating nitrogen atom. The alkyl groups on the nitrogen further contribute to this stability. The rate of solvolysis is therefore sensitive to the ionizing power of the solvent.[1]

Figure 1: S_N1-like solvolysis mechanism of this compound.

Reaction with Strong Nucleophiles (Addition-Elimination Mechanism)

When reacting with stronger, more concentrated nucleophiles, such as amines, an addition-elimination mechanism is more likely.[1] This pathway involves the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion to regenerate the carbonyl double bond and form the final product.

Figure 2: Addition-elimination mechanism with strong nucleophiles.

Quantitative Reactivity Data

The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis:[1][3]

log(k/k₀) = lN + mY

where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in the reference solvent (80% ethanol/water).

-

l is the sensitivity to solvent nucleophilicity (N).

-

m is the sensitivity to solvent ionizing power (Y).

For N,N-dialkylcarbamoyl chlorides, the m values are typically significant, indicating a mechanism with substantial charge separation in the transition state, characteristic of an S_N1-like process.[1] The l value provides insight into the degree of nucleophilic solvent assistance.

Table 1: Solvolysis Data for Analogs of this compound

| Carbamoyl Chloride | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| N,N-Dimethylcarbamoyl chloride | 80% Ethanol | 25.0 | - | [1] |

| N,N-Diethylcarbamoyl chloride | 80% Ethanol | 25.0 | Faster than dimethyl analog by a factor of 4.2 | [2] |

| N,N-Dimethylcarbamoyl chloride | 100% Methanol | 25.0 | - | [2] |

| N,N-Diethylcarbamoyl chloride | 100% Methanol | 25.0 | Faster than dimethyl analog by a factor of 6.6 | [2] |

Table 2: Grunwald-Winstein Parameters for N,N-Dialkylcarbamoyl Chloride Solvolysis

| Carbamoyl Chloride | l | m | l/m ratio | Reference |

| N,N-Dimethylcarbamoyl chloride | 0.34 ± 0.05 | 0.42 ± 0.07 | 0.82 | [1] |

| 4-Morpholinecarbonyl chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | [1] |

The slightly faster rates for the N,N-diethyl analog compared to the N,N-dimethyl analog suggest that increasing the electron-donating ability of the alkyl groups stabilizes the carbamoyl cation intermediate, accelerating the S_N1-like reaction.[2] Based on this trend, this compound is expected to have a solvolysis rate comparable to or slightly faster than N,N-diethylcarbamoyl chloride.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of N,N-dialkylcarbamoyl chlorides involves the reaction of the corresponding secondary amine with triphosgene in the presence of a base.[4]

Materials:

-

N-hexyl-N-methylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine

-

Toluene (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-hexyl-N-methylamine in anhydrous toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred amine solution, maintaining the temperature between 0-5 °C.

-

Add triethylamine dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0-5 °C for several hours, monitoring the progress by TLC or GC.

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

-

The filtrate, containing the this compound, can be used directly or purified by vacuum distillation.

Figure 3: Experimental workflow for the synthesis of this compound.

Kinetic Study of Solvolysis

The rate of solvolysis of this compound in a given solvent can be determined by monitoring the production of hydrochloric acid over time.

Materials:

-

This compound

-

Solvent of interest (e.g., aqueous ethanol, aqueous acetone)

-

Conductivity meter or pH meter

-

Thermostated water bath

-

Standard volumetric glassware

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent system at a precisely controlled temperature.

-

Immediately begin monitoring the change in conductivity or pH of the solution as a function of time. The increase in conductivity or decrease in pH is proportional to the amount of HCl produced.

-

Record data at regular intervals until the reaction is complete.

-

The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity or hydrogen ion concentration versus time.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent for the introduction of the N-hexyl-N-methylcarbamoyl moiety into molecules. This functional group is present in various biologically active compounds. For instance, the carbamate group is a key feature of many pharmaceuticals, including cholinesterase inhibitors used in the treatment of Alzheimer's disease.[4] The ability to readily form carbamates through reaction with alcohols makes this compound a useful building block in the synthesis of new therapeutic agents.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Contact with water or moisture will lead to its decomposition, producing hydrochloric acid. Store in a tightly sealed container under an inert atmosphere.

Conclusion

This compound exhibits reactivity characteristic of N,N-dialkylcarbamoyl chlorides, primarily undergoing nucleophilic acyl substitution. The reaction mechanism is dependent on the reaction conditions, with solvolysis favoring an S_N1-like pathway and reactions with strong nucleophiles proceeding via an addition-elimination mechanism. While specific quantitative data for this compound is limited, its reactivity can be reliably predicted based on trends observed for its lower alkyl analogs. Its utility as a synthetic intermediate, particularly for the formation of carbamates, makes it a valuable tool for researchers in drug development and organic synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]

N-hexyl-N-methylcarbamoyl chloride IUPAC name

An In-depth Technical Guide to N-hexyl-N-methylcarbamoyl chloride

Introduction

This compound, with the IUPAC name This compound , is a chemical compound belonging to the class of carbamoyl chlorides.[1] These compounds are characterized by a carbonyl group attached to both a nitrogen atom and a chlorine atom. N,N-disubstituted carbamoyl chlorides are important reactive intermediates in organic synthesis, serving as precursors for the formation of carbamates, ureas, and other derivatives.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, geared towards researchers and professionals in drug development and chemical sciences.

Synonyms:

-

hexylmethylcarbamic chloride[1]

-

Hexyl(methyl)carbamic chloride[1]

-

N-Hexyl-N-methylcarbamyl Chloride[1]

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C8H16ClNO | [1] |

| Molecular Weight | 177.67 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 58965-42-7 | [1] |

| Exact Mass | 177.0920418 Da | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Synthesis and Experimental Protocols

General Synthesis Route

The most common and direct method for the synthesis of N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[3] The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the carbamoyl chloride. An acid scavenger, typically a tertiary amine like triethylamine, is often used to neutralize the hydrogen chloride byproduct.[4]

References

- 1. This compound | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 4. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of N-hexyl-N-methylcarbamoyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-hexyl-N-methylcarbamoyl chloride in various organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document outlines the predicted solubility based on the compound's chemical structure and the general principles of solubility. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate empirical data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in synthesis, formulation, and other research and development applications.

Introduction

This compound is a chemical intermediate belonging to the carbamoyl chloride class of compounds. Carbamoyl chlorides are widely used in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and the development of formulations.

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses both nonpolar (the hexyl chain) and polar (the carbamoyl chloride group) characteristics, suggesting that its solubility will vary across a range of organic solvents.

Predicted Solubility Profile

Based on these structural features, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The long hexyl chain will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with the polar carbamoyl chloride group without the risk of reaction. Dichloromethane is a common solvent for reactions involving carbamoyl chlorides. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While polar, the high polarity of these solvents might not be as compatible with the nonpolar hexyl chain. There is also a potential for slow reaction or degradation with highly polar nucleophilic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | These solvents can act as nucleophiles and may react with the carbamoyl chloride group, especially at elevated temperatures or over extended periods. Solubility is expected to be limited. |

| Aqueous | Water | Insoluble | The large nonpolar hexyl group will make the compound hydrophobic. Carbamoyl chlorides are also reactive with water, leading to hydrolysis.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound, a liquid at room temperature, in various organic solvents.

Objective: To determine the concentration (in g/L or mol/L) of this compound that dissolves in a specific organic solvent at a given temperature to form a saturated solution.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass vial. The presence of a distinct undissolved phase of the carbamoyl chloride should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the aliquot through a chemically resistant syringe filter to remove any suspended micro-droplets of the undissolved solute.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples, along with the standard solutions, using a calibrated GC or HPLC method.

-

Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Safety Precautions:

-

This compound is a reactive and potentially hazardous compound. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific, published quantitative solubility data for this compound in organic solvents is scarce, its molecular structure allows for informed predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in highly polar and protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for optimizing reaction conditions, purification procedures, and formulation development involving this compound. Researchers are encouraged to use this guide as a starting point for their investigations into the physicochemical properties of this important chemical intermediate.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of N-hexyl-N-methylcarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-hexyl-N-methylcarbamoyl chloride, with a core focus on the principles and execution of theoretical yield calculation. Accurate yield determination is fundamental in chemical synthesis for assessing reaction efficiency, scalability, and economic viability.

Introduction to this compound Synthesis

This compound is a chemical intermediate belonging to the carbamoyl chloride class of compounds. These compounds are characterized by the functional group R₂NC(O)Cl and are valuable reagents in organic synthesis, notably for the preparation of carbamates, ureas, and isocyanates.[1] Carbamates, for instance, are found in numerous pharmaceutical agents and pesticides.

The primary industrial method for synthesizing carbamoyl chlorides involves the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][2][3] For this compound, the corresponding secondary amine is N-hexyl-N-methylamine.

The reaction proceeds via the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of phosgene. The overall balanced chemical equation is:

CH₃(CH₂)₅NH(CH₃) + COCl₂ → CH₃(CH₂)₅N(CH₃)COCl + HCl

A critical aspect of this reaction is the production of hydrogen chloride (HCl) as a byproduct. The HCl can react with the starting amine to form a non-nucleophilic hydrochloride salt, effectively consuming a second equivalent of the amine.[1]

2 CH₃(CH₂)₅NH(CH₃) + COCl₂ → CH₃(CH₂)₅N(CH₃)COCl + [CH₃(CH₂)₅NH₂(CH₃)]Cl

To prevent this and maximize the yield with respect to the amine, the reaction is often carried out in the presence of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, which acts as an HCl scavenger.[3][4] For the purpose of theoretical yield calculation, the 1:1 stoichiometry between the amine and phosgene is used, assuming the HCl byproduct is effectively neutralized.

Core Concepts: Theoretical Yield Calculation

The theoretical yield is the maximum quantity of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no losses from side reactions or during workup.[5] The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant .

-

Limiting Reactant : The reactant that is completely consumed first in a chemical reaction. It dictates the maximum amount of product that can be formed.[5][6]

-

Actual Yield : The measured mass of the product physically obtained from a reaction.[5]

-

Percent Yield : The ratio of the actual yield to the theoretical yield, expressed as a percentage, which measures the reaction's efficiency.

-

% Yield = (Actual Yield / Theoretical Yield) x 100 [5]

-

Step-by-Step Calculation of Theoretical Yield

To illustrate the process, let's consider a hypothetical synthesis of this compound starting with 25.0 g of N-hexyl-N-methylamine and 25.0 g of phosgene .

Step 1: Determine Molar Masses of Reactants and Product First, we calculate the molar mass for each compound involved.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| N-hexyl-N-methylamine | C₇H₁₇N | 115.22 |

| Phosgene | COCl₂ | 98.92 |

| This compound | C₈H₁₆ClNO | 177.67 |

Step 2: Convert Mass of Reactants to Moles Next, we calculate the number of moles for each reactant using their mass and molar mass.[7][8]

-

Moles of N-hexyl-N-methylamine = 25.0 g / 115.22 g/mol = 0.217 moles

-

Moles of Phosgene = 25.0 g / 98.92 g/mol = 0.253 moles

Step 3: Identify the Limiting Reactant Based on the 1:1 stoichiometry of the reaction, we compare the moles of each reactant.

-

The reaction requires 1 mole of N-hexyl-N-methylamine for every 1 mole of phosgene.

-

We have 0.217 moles of the amine and 0.253 moles of phosgene.

-

Since the amount of N-hexyl-N-methylamine (0.217 moles) is less than the amount of phosgene, N-hexyl-N-methylamine is the limiting reactant . The reaction will stop once all the amine is consumed.

Step 4: Calculate Moles of Product Formed The moles of product are determined by the moles of the limiting reactant and the reaction stoichiometry.[9]

-

Since the ratio of N-hexyl-N-methylamine to this compound is 1:1, the maximum moles of product that can be formed is equal to the moles of the limiting reactant.

-

Moles of Product = 0.217 moles

Step 5: Calculate the Theoretical Yield in Grams Finally, convert the moles of the product to its mass using its molar mass.[9]

-

Theoretical Yield = Moles of Product × Molar Mass of Product

-

Theoretical Yield = 0.217 moles × 177.67 g/mol = 38.56 g

Therefore, the theoretical yield of this compound for this experiment is 38.56 grams .

Data Presentation

The quantitative data for this theoretical yield calculation is summarized below.

Table 1: Reactant Data and Limiting Reactant Determination

| Reactant Name | Molecular Formula | Molar Mass ( g/mol ) | Mass Used (g) | Moles Used | Stoichiometric Ratio (Amine:Phosgene) | Limiting Reactant |

|---|---|---|---|---|---|---|

| N-hexyl-N-methylamine | C₇H₁₇N | 115.22 | 25.0 | 0.217 | 1:1 | Yes |

| Phosgene | COCl₂ | 98.92 | 25.0 | 0.253 | 1:1 | No |

Table 2: Product Theoretical Yield Calculation

| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Max Moles Formed (from Limiting Reactant) | Theoretical Yield (g) |

|---|

| this compound | C₈H₁₆ClNO | 177.67 | 0.217 | 38.56 |

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of this compound based on general methods for reacting secondary amines with phosgene or its equivalents.[3][4] Phosgene is an extremely toxic gas and must be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures.[10]

Materials:

-

N-hexyl-N-methylamine (1.0 eq)

-

Triphosgene (0.4 eq, a safer solid phosgene equivalent) or Phosgene (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Toluene (as solvent)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with N-hexyl-N-methylamine and anhydrous toluene.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Triethylamine is added to the stirred solution.

-

A solution of triphosgene in anhydrous toluene is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature is strictly maintained below 5 °C.[3]

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.[3]

-

The resulting mixture, containing precipitated triethylamine hydrochloride, is filtered under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure (vacuum distillation) to yield the crude this compound.

-

Further purification can be achieved by fractional distillation under high vacuum to obtain the final product of high purity.

Visualization of Calculation Workflow

The logical steps involved in calculating the theoretical yield can be visualized as a clear workflow.

Caption: Workflow for theoretical yield calculation.

References

- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 2. US3501523A - Secondary carbamyl chlorides - Google Patents [patents.google.com]

- 3. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]

- 4. US4012436A - Carbamoyl chlorides - Google Patents [patents.google.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

- 7. reddit.com [reddit.com]

- 8. omnicalculator.com [omnicalculator.com]

- 9. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 10. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-hexyl-N-methylcarbamoyl chloride discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hexyl-N-methylcarbamoyl chloride is a chemical intermediate belonging to the class of carbamoyl chlorides. While specific historical details regarding its discovery are not extensively documented in readily available literature, its significance lies in its role as a reactive intermediate for the synthesis of various organic compounds, particularly in the context of drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and its potential applications, drawing parallels with closely related and well-documented analogues.

Introduction to Carbamoyl Chlorides

Carbamoyl chlorides are a class of organic compounds characterized by the functional group R₂NC(O)Cl. They are acyl chlorides of carbamic acids and serve as versatile reagents in organic synthesis. The reactivity of the carbonyl chloride group makes them valuable intermediates for the introduction of a carbamoyl moiety into various molecules. This is particularly relevant in the pharmaceutical industry, where the carbamate functional group is a common feature in many therapeutic agents. The synthesis of carbamoyl chlorides is most commonly achieved through the reaction of a secondary amine with phosgene or a phosgene equivalent, such as triphosgene.[1]

Physicochemical Properties of this compound

Quantitative data for this compound is summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO | [2] |

| Molecular Weight | 177.67 g/mol | [2] |

| CAS Number | 58965-42-7 | |

| Computed XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 177.0920418 Da | [2] |

| Monoisotopic Mass | 177.0920418 Da | [2] |

| Topological Polar Surface Area | 20.3 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

| Complexity | 117 | [2] |

Synthesis of N-Alkyl-N-methylcarbamoyl Chlorides: A General Protocol

While a specific historical discovery paper for this compound is not apparent, the general method for synthesizing N,N-disubstituted carbamoyl chlorides is well-established. The following is a representative experimental protocol for the synthesis of an N-alkyl-N-methylcarbamoyl chloride, which can be adapted for the hexyl derivative. This protocol utilizes triphosgene, a safer alternative to phosgene gas.

Reaction:

2 R(CH₃)NH + (Cl₃CO)₂CO → 2 R(CH₃)NCOCl + 3 CO₂ + 2 HCl

Materials:

-

N-Hexyl-N-methylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous toluene

-

Triethylamine (or another suitable base)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere synthesis (round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet)

Procedure:

-

A solution of N-hexyl-N-methylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon) and cooled to 0 °C in an ice bath.

-

A solution of triphosgene (0.4 equivalents) in anhydrous toluene is added dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to remove the toluene.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Safety Precautions:

-

Triphosgene is a toxic and corrosive solid that releases phosgene upon heating or in the presence of moisture. It should be handled with extreme care in a well-ventilated fume hood.

-

Phosgene is a highly toxic gas. All reactions involving phosgene or its precursors must be conducted with appropriate safety measures.

-

Carbamoyl chlorides are reactive and moisture-sensitive. They should be handled under anhydrous conditions.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Role in Drug Development: The Rivastigmine Analogy

While specific examples of drugs synthesized directly from this compound are not prominent in the literature, the importance of its structural class is well-illustrated by its close analogue, N-ethyl-N-methylcarbamoyl chloride. This compound is a key intermediate in the synthesis of Rivastigmine , a carbamate inhibitor of acetylcholinesterase and butyrylcholinesterase used for the treatment of mild to moderate dementia of the Alzheimer's type.[3][4][5]

The synthesis of Rivastigmine involves the reaction of N-ethyl-N-methylcarbamoyl chloride with 3-hydroxyphenyldimethylamine. This reaction highlights the primary utility of carbamoyl chlorides in drug development: the formation of carbamate linkages. Carbamates are known to act as inhibitors of various enzymes, making them a valuable pharmacophore in drug design.

The logical workflow for the utilization of an N-alkyl-N-methylcarbamoyl chloride in the synthesis of a carbamate drug is depicted in the following diagram.

Caption: General workflow for carbamate drug synthesis.

Signaling Pathways and Mechanism of Action

The biological activity of compounds derived from this compound is dependent on the final molecular structure. In the case of carbamate-based enzyme inhibitors like Rivastigmine, the carbamoyl moiety is transferred to a serine residue in the active site of the target enzyme (e.g., acetylcholinesterase). This carbamoylated enzyme is then hydrolyzed very slowly, effectively inactivating the enzyme and leading to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft. This mechanism is crucial for improving cholinergic neurotransmission in Alzheimer's disease.

The general signaling pathway affected by such carbamate inhibitors is cholinergic signaling. The logical relationship of this inhibition is illustrated below.

Caption: Mechanism of cholinesterase inhibition by carbamates.

Conclusion

This compound, while not having a widely documented history of its own, represents a class of chemical intermediates that are of significant interest to the pharmaceutical and agrochemical industries. Its value lies in its ability to readily form carbamate linkages, a key structural motif in many biologically active molecules. The synthesis and applications of its close analogue, N-ethyl-N-methylcarbamoyl chloride, in the production of the anti-Alzheimer's drug Rivastigmine, underscore the potential of this class of compounds. Further research into the applications of this compound could lead to the discovery of novel therapeutic agents and other valuable chemical entities. As with all reactive chemical intermediates, appropriate safety precautions must be strictly adhered to during its synthesis and handling.

References

Methodological & Application

Application Notes and Protocols: N-hexyl-N-methylcarbamoyl Chloride in Carbamate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbamates are a critical class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of medicinal chemistry and drug development. N-substituted carbamoyl chlorides are highly effective reagents for installing the carbamoyl moiety onto nucleophilic substrates such as alcohols and amines. This document provides detailed protocols and application notes for the use of N-hexyl-N-methylcarbamoyl chloride in the synthesis of O- and N-substituted carbamates.

Disclaimer: this compound is a reactive and hazardous chemical. All handling and reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and glassware to prevent hydrolysis.

Hazard Identification:

Recommended PPE:

-

Wear compatible chemical-resistant gloves.[1]

-

Wear appropriate protective eyeglasses or chemical safety goggles.[1]

-

Wear a lab coat and other protective clothing to prevent skin exposure.[1]

-

Work in a well-ventilated area, preferably a chemical fume hood.[3]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO | PubChem[4] |

| Molecular Weight | 177.67 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 58965-42-7 | PubChem[4] |

| Appearance | Not specified (typically a liquid for analogous compounds) | N/A |

| XLogP3 | 3.1 | PubChem[4] |

General Reaction Schemes

This compound is an electrophilic reagent that reacts with nucleophiles in a nucleophilic acyl substitution reaction. The primary applications involve the synthesis of O-substituted carbamates from alcohols/phenols and the synthesis of ureas from primary/secondary amines.

A. Synthesis of O-Substituted Carbamates: This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction: R-OH + Cl-C(=O)N(CH₃)(C₆H₁₃) --(Base)--> R-O-C(=O)N(CH₃)(C₆H₁₃) + Base·HCl

B. Synthesis of N,N'-Substituted Ureas: This reaction proceeds similarly, often with an excess of the amine substrate acting as both the nucleophile and the base.

Reaction: R₂NH + Cl-C(=O)N(CH₃)(C₆H₁₃) --> R₂N-C(=O)N(CH₃)(C₆H₁₃) + R₂NH₂⁺Cl⁻

Experimental Protocols

The following are generalized protocols for the synthesis of carbamates using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific substrates.

Protocol 1: Synthesis of an O-Aryl Carbamate

This protocol details the reaction of this compound with a substituted phenol to yield an O-aryl carbamate, a common structural motif in pharmaceuticals like the cholinesterase inhibitor Rivastigmine.[5][6]

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) or Pyridine (1.5 eq)

-

Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Ethyl Acetate or DCM for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the substituted phenol (1.0 eq) and anhydrous solvent (e.g., ACN, 0.2 M).

-

Add the base (e.g., anhydrous K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add this compound (1.1 eq) to the suspension via syringe.

-

Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If using K₂CO₃, filter the solid salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

If using pyridine, concentrate the reaction mixture directly.

-

Work-up: Redissolve the crude residue in an extraction solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M HCl (if pyridine was used), deionized water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure O-aryl carbamate.

Data Presentation: Typical Reaction Parameters

The table below summarizes generalized conditions for carbamate synthesis. Yields are illustrative and highly dependent on the specific substrate.

| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Phenol | K₂CO₃, Pyridine, Et₃N | ACN, DCM, THF | 25 - 60 | 70 - 95 |

| Aliphatic Alcohol | NaH, Pyridine | THF, DCM | 0 - 25 | 65 - 90 |

| Primary Amine | Excess Amine, Et₃N | DCM, THF | 0 - 25 | 80 - 98 |

| Secondary Amine | Et₃N, DBU | DCM, THF | 25 - 50 | 75 - 95 |

Visualizations

Logical Workflow for Carbamate Synthesis

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | Benchchem [benchchem.com]

- 6. molkem.com [molkem.com]

Application Notes and Protocols for Amine Derivatization Using N-hexyl-N-methylcarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial technique in analytical chemistry to enhance the volatility, thermal stability, and detectability of analytes for chromatographic analysis, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). N-hexyl-N-methylcarbamoyl chloride is a derivatizing agent designed for the analysis of primary and secondary amines. This reagent reacts with the amine functional group to form a stable N,N-disubstituted carbamate derivative. This modification increases the hydrophobicity and molecular weight of the analyte, often leading to improved chromatographic peak shape, better separation from matrix components, and characteristic mass fragmentation patterns that aid in identification and quantification.

These application notes provide a comprehensive overview of the use of this compound for the derivatization of amines, including protocols for synthesis of the reagent, derivatization procedures, and subsequent analysis by GC-MS and LC-MS.

Synthesis of this compound

A general and cost-effective method for the synthesis of N,N-disubstituted carbamoyl chlorides involves the reaction of a secondary amine with chlorocarbonylsulfenyl chloride.[1][2] This method avoids the use of highly toxic phosgene.

Reaction Scheme:

General Protocol for Synthesis:

-

In a well-ventilated fume hood, dissolve N-hexyl-N-methylamine in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of chlorocarbonylsulfenyl chloride dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

Note: Carbamoyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.[3]

Derivatization of Amines with this compound

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic addition-elimination mechanism to form a stable carbamate derivative.[4][5] The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.[6]

General Derivatization Workflow

The overall process of amine derivatization and analysis can be visualized as follows:

References

Application Notes and Protocols for Reactions with Hexylmethylcarbamic Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylmethylcarbamic chloride (also known as N-hexyl-N-methylcarbamoyl chloride) is a reactive chemical intermediate valuable in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its carbamoyl chloride functional group allows for the facile introduction of a hexylmethylcarbamoyl moiety onto various nucleophiles. This document provides detailed protocols for the synthesis of ureas and carbamates using hexylmethylcarbamic chloride, along with important safety considerations and representative reaction data. Carbamoyl chlorides are reactive compounds that can be used to synthesize carbamates through reactions with alcohols or phenols.[1]

Chemical Properties:

-

Molecular Formula: C₈H₁₆ClNO

-

Molecular Weight: 177.67 g/mol [2]

-

Synonyms: this compound, Hexyl(methyl)carbamic chloride[2]

Safety Precautions

Carbamoyl chlorides are classified as corrosive and toxic. They are water-reactive and can release hydrogen chloride gas upon contact with moisture. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

Experimental Protocols

Protocol 1: Synthesis of a Disubstituted Urea

This protocol details the synthesis of N-hexyl-N-methyl-N'-phenylurea via the reaction of hexylmethylcarbamic chloride with aniline. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbamoyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrogen chloride byproduct.

Materials:

-

Hexylmethylcarbamic chloride

-

Aniline

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq).

-

Slowly add a solution of hexylmethylcarbamic chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a Carbamate

This protocol describes the synthesis of phenyl N-hexyl-N-methylcarbamate from the reaction of hexylmethylcarbamic chloride with phenol. This reaction can be facilitated by a Lewis acid catalyst, such as zinc chloride.[3]

Materials:

-

Hexylmethylcarbamic chloride

-

Phenol

-

Zinc chloride (catalytic amount, e.g., 5 mol%)

-

Anhydrous acetonitrile

-

1 M aqueous hydrochloric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add phenol (1.0 eq), a catalytic amount of zinc chloride (0.05 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature until the solids are dissolved.

-

Add hexylmethylcarbamic chloride (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M aqueous hydrochloric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the reactions of hexylmethylcarbamic chloride with aniline and phenol. Please note that yields are dependent on specific reaction conditions and purification methods.

| Product Name | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| N-hexyl-N-methyl-N'-phenylurea | Hexylmethylcarbamic chloride | Aniline | Dichloromethane | Triethylamine | 4-6 | 0 to RT | 85-95 |

| Phenyl N-hexyl-N-methylcarbamate | Hexylmethylcarbamic chloride | Phenol | Acetonitrile | Zinc Chloride | 8-12 | Reflux | 75-85 |

Visualizations

Signaling Pathway Diagram

References

Application Notes and Protocols: N-hexyl-N-methylcarbamoyl Chloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-hexyl-N-methylcarbamoyl chloride as a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, protocols for its synthesis, and its application in the formation of carbamate linkages, a crucial step in the development of various therapeutic agents.

Introduction

This compound is a reactive chemical intermediate belonging to the carbamoyl chloride class of compounds. Its utility in pharmaceutical synthesis primarily stems from its function as a carbamoylating agent. The carbamoyl chloride moiety readily reacts with nucleophiles such as alcohols, phenols, and amines to form stable carbamate, urea, and other related derivatives. These functional groups are present in a wide array of biologically active molecules and approved drugs, making this compound a valuable building block in drug discovery and development. The "N-hexyl-N-methyl" substitution allows for the introduction of a specific lipophilic and structural motif into a target molecule, which can be critical for modulating its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety assessment, and analytical method development.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | hexylmethylcarbamic chloride, N-Hexyl-N-methylcarbamyl Chloride |

| CAS Number | 58965-42-7 |

| Molecular Formula | C₈H₁₆ClNO |

| Molecular Weight | 177.67 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | Not explicitly reported, but likely higher than N-ethyl analog (165.1 °C) |

| Density | Not explicitly reported |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) |

| InChI Key | OBPRZLTWBJYCTI-UHFFFAOYSA-N |

| SMILES | CCCCCCN(C)C(=O)Cl |

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its subsequent use in the synthesis of a carbamate derivative. Researchers should adapt these protocols based on the specific requirements of their target molecule and perform appropriate reaction monitoring and optimization.

Synthesis of this compound from N-hexyl-N-methylamine

This protocol is adapted from a general procedure for the synthesis of carbamoyl chlorides using triphosgene, which is a safer alternative to phosgene gas.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

N-hexyl-N-methylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Sodium bicarbonate (NaHCO₃) or another suitable inorganic base

-

Anhydrous dichloromethane (DCM) or other suitable halogenated solvent

-

Argon or Nitrogen for inert atmosphere

-

Standard laboratory glassware for reactions under inert conditions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, suspend sodium bicarbonate (2.0 equivalents relative to the amine) in anhydrous dichloromethane (approx. 35 volumes relative to the amine).

-

In a separate flask, dissolve triphosgene (0.66 equivalents relative to the amine) in anhydrous dichloromethane.

-

Add the triphosgene solution to the stirred suspension of the base in the reaction flask.

-

Dissolve N-hexyl-N-methylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the reaction mixture to 10-15 °C using an ice bath.

-

Add the N-hexyl-N-methylamine solution dropwise to the reaction mixture over a period of 1-3 hours, maintaining the temperature between 10-15 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-5 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Table 2: Representative Reaction Conditions for the Synthesis of N-alkyl-N-methylcarbamoyl chlorides

| Parameter | Condition | Reference |

| Phosgene Source | Triphosgene | [2] |

| Stoichiometry (Amine:Triphosgene) | 1 : 0.66 | [2] |

| Base | Sodium Bicarbonate | [2] |

| Stoichiometry (Amine:Base) | 1 : 2 | [2] |

| Solvent | Dichloromethane | [2] |

| Temperature | 10-15 °C | [2] |

| Reaction Time | 3-8 hours | [2] |

| Typical Yield | >98% (for N-ethyl-N-methyl derivative) |

Application: Synthesis of a Phenyl Carbamate Derivative

This protocol describes the reaction of this compound with a phenolic compound to form a carbamate, a common linkage in pharmaceutical agents. The conditions are based on a reported synthesis of Rivastigmine, which utilizes a similar carbamoyl chloride.[3]

Reaction Scheme:

Caption: Carbamate formation from a carbamoyl chloride and a phenol.

Materials:

-

This compound

-

A substituted phenol (e.g., 4-nitrophenol as a model substrate)

-